molecular formula C34H69NO3 B12405393 N-palmitoyl(d9) dihydrosphingosine

N-palmitoyl(d9) dihydrosphingosine

Cat. No.: B12405393
M. Wt: 549.0 g/mol
InChI Key: GCGTXOVNNFGTPQ-PDMRHGGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-palmitoyl(d9) dihydrosphingosine, also known as CER10(d9), is a deuterated form of N-palmitoyl dihydrosphingosine. This compound is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane of eukaryotic cells. Ceramides play a crucial role in maintaining the barrier function of the skin and are involved in various cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-palmitoyl(d9) dihydrosphingosine typically involves the acylation of dihydrosphingosine with palmitic acid. The deuterated form is achieved by using deuterated palmitic acid (palmitic acid-d9) in the reaction. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (>99%) and stability. The compound is typically stored at -20°C to maintain its stability over time .

Chemical Reactions Analysis

Types of Reactions

N-palmitoyl(d9) dihydrosphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-palmitoyl(d9) dihydrosphingosine has several scientific research applications:

Mechanism of Action

N-palmitoyl(d9) dihydrosphingosine exerts its effects primarily by integrating into the lipid bilayer of cell membranes, thereby influencing membrane fluidity and barrier function. It also participates in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The molecular targets include various enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases .

Comparison with Similar Compounds

Similar Compounds

  • N-stearoyl dihydrosphingosine (N18DS18)
  • N-lignocerol dihydrosphingosine (N24DS18)
  • N-nervonoyl dihydrosphingosine (N24:1DS18)

Uniqueness

N-palmitoyl(d9) dihydrosphingosine is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry studies. This isotopic labeling allows for precise quantification and tracking of ceramide metabolism in biological samples .

Properties

Molecular Formula

C34H69NO3

Molecular Weight

549.0 g/mol

IUPAC Name

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2

InChI Key

GCGTXOVNNFGTPQ-PDMRHGGWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.